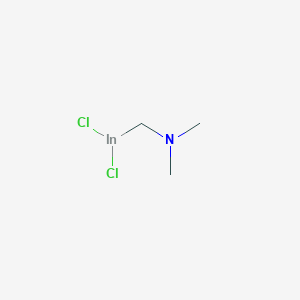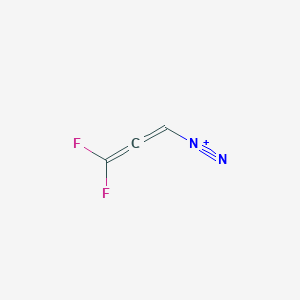
3,3-Difluoropropadiene-1-diazonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoropropadiene-1-diazonium is a diazonium compound characterized by the presence of two fluorine atoms attached to a propadiene backbone. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of aryl derivatives through diazotization reactions. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 3,3-Difluoropropadiene-1-diazonium typically involves the diazotization of 3,3-difluoropropadiene. This process can be carried out using nitrous acid or sodium nitrite in the presence of a strong acid like hydrochloric acid. The reaction is highly exothermic and requires careful temperature control, usually close to 0°C, to prevent decomposition of the diazonium intermediate .
In industrial settings, continuous-flow methodologies have been developed to improve the safety and efficiency of diazonium salt synthesis. These methods allow for better temperature control and mixing, reducing the risk of side reactions and decomposition .
Chemical Reactions Analysis
3,3-Difluoropropadiene-1-diazonium undergoes a variety of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, cyanides, and hydroxides, through Sandmeyer reactions.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Coupling Reactions: Diazonium compounds can participate in azo coupling reactions to form azo compounds, which are useful in dye synthesis.
Common reagents used in these reactions include copper(I) chloride, copper(I) bromide, potassium iodide, and sodium hydroxide. The major products formed depend on the specific nucleophile used in the substitution reaction .
Scientific Research Applications
3,3-Difluoropropadiene-1-diazonium has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated organic compounds.
Biology: Diazonium compounds are employed in the modification of biomolecules for research purposes.
Medicine: The compound’s derivatives are investigated for potential pharmaceutical applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3-Difluoropropadiene-1-diazonium involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, such as nucleophilic substitution, where the diazonium group is replaced by a nucleophile. The reactivity of the diazonium ion is attributed to the presence of the N≡N triple bond, which is a good leaving group .
Comparison with Similar Compounds
3,3-Difluoropropadiene-1-diazonium can be compared with other diazonium compounds, such as:
1,3-Difluorobenzene: Similar in that it contains fluorine atoms, but differs in its aromatic structure.
3,3,3-Trifluoropropene: Contains three fluorine atoms but lacks the diazonium group.
Arenediazonium Salts: These compounds are widely used in organic synthesis and have similar reactivity patterns.
The uniqueness of this compound lies in its combination of a diazonium group with a difluoropropadiene backbone, offering distinct reactivity and applications.
Properties
CAS No. |
918108-30-2 |
|---|---|
Molecular Formula |
C3HF2N2+ |
Molecular Weight |
103.05 g/mol |
InChI |
InChI=1S/C3HF2N2/c4-3(5)1-2-7-6/h2H/q+1 |
InChI Key |
NKTOCSBBFBTCSU-UHFFFAOYSA-N |
Canonical SMILES |
C(=C=C(F)F)[N+]#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


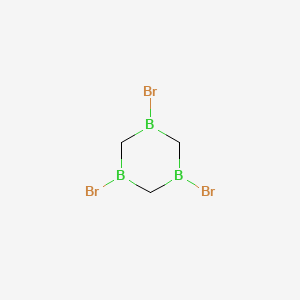
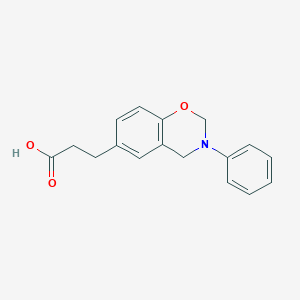
![Phosphonic acid, [(2R)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester](/img/structure/B14210024.png)
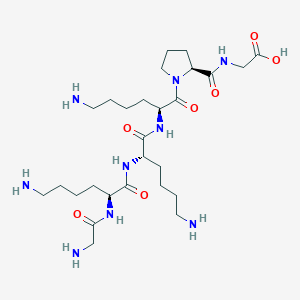

![Ethyl [3-amino-4-(methoxymethoxy)phenyl]acetate](/img/structure/B14210038.png)
![4-[(2-Phenylethenyl)sulfanyl]butan-1-OL](/img/structure/B14210045.png)
![1-Propanesulfonic acid, 3-[(3,3,5-trimethylcyclohexyl)amino]-](/img/structure/B14210047.png)
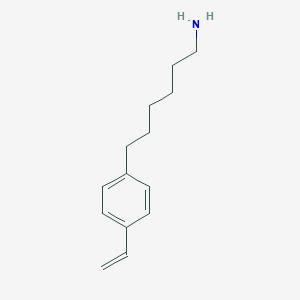
![2-{2-[4-(Trifluoromethyl)phenyl]ethenyl}-1,3-oxazole](/img/structure/B14210057.png)
![Methyl 2-[(propan-2-yl)oxy]ethyl ethylphosphonate](/img/structure/B14210082.png)
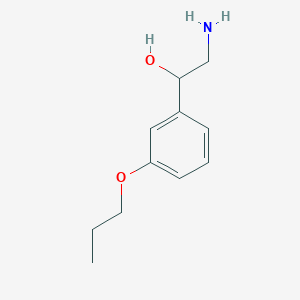
![Pyridinium, 1-[8-[3-[4-(2-methylpropyl)phenyl]-1-oxobutoxy]octyl]-](/img/structure/B14210090.png)
